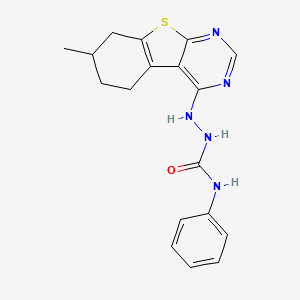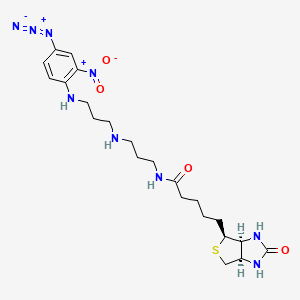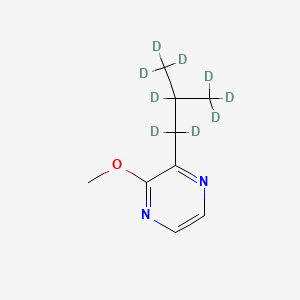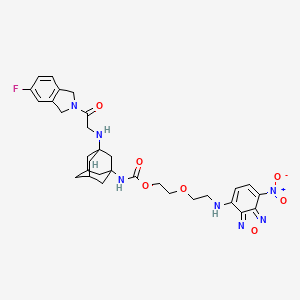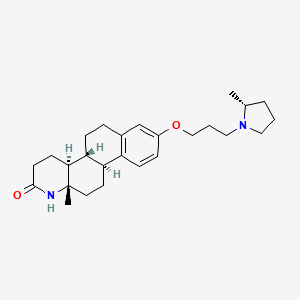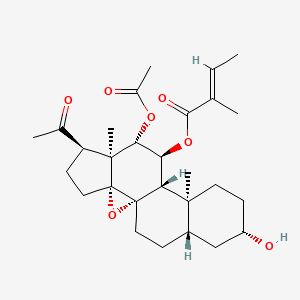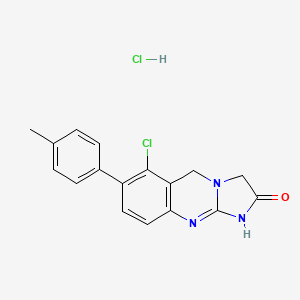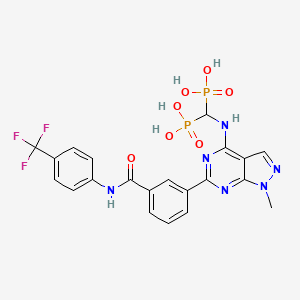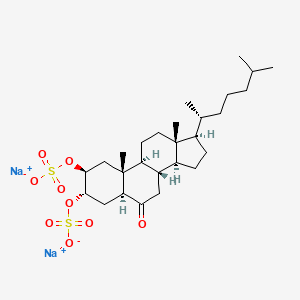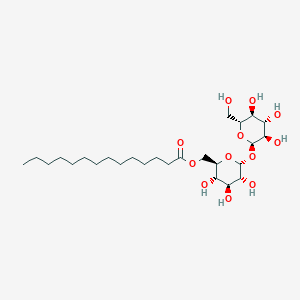
Trehalose C14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trehalose C14 is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely distributed in nature and found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as desiccation, heat, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trehalose C14 can be synthesized through several methods. One common approach involves the enzymatic conversion of maltose using trehalose synthase. This enzyme catalyzes the intramolecular rearrangement of maltose to form trehalose . Another method involves the chemical synthesis using ethylene oxide addition reactions between acetylated glucose derivatives .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria or fungi are cultured under controlled conditions to produce trehalose, which is then extracted and purified. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Trehalose C14 undergoes various chemical reactions, including:
Oxidation: Trehalose can be oxidized to form trehalose aldehyde or carboxylic acids.
Reduction: Reduction of trehalose can yield trehalitol.
Substitution: Trehalose can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation.
Major Products
Oxidation: Trehalose aldehyde, trehalose carboxylic acids.
Reduction: Trehalitol.
Substitution: Acetylated or benzoylated trehalose derivatives.
Scientific Research Applications
Trehalose C14 has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing agent for proteins and enzymes during chemical reactions.
Biology: Acts as an osmoprotectant and chemical chaperone, protecting cells from stress conditions.
Medicine: Investigated for its potential in treating neurodegenerative diseases and as a cryoprotectant in cryopreservation.
Industry: Used in food preservation, cosmetics, and pharmaceuticals for its stabilizing properties
Mechanism of Action
Trehalose C14 exerts its protective effects through several mechanisms:
Osmoprotection: It helps maintain cellular osmotic balance under stress conditions.
Chemical Chaperone: Stabilizes proteins and prevents their denaturation.
Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.
Water Replacement: Replaces water molecules in dehydrated cells, preventing damage.
Comparison with Similar Compounds
Similar Compounds
Trehalosamine: An amino sugar derivative of trehalose with similar protective properties but additional pH buffering activity.
Sucrose: Another non-reducing disaccharide with similar stabilizing properties but less effective under extreme conditions.
Maltose: A reducing disaccharide with different stability and reactivity profiles compared to trehalose.
Uniqueness
Trehalose C14 is unique due to its high stability, resistance to acid hydrolysis, and ability to form non-hygroscopic glass. These properties make it exceptionally effective in protecting biological structures under various stress conditions .
Properties
Molecular Formula |
C26H48O12 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
LRXBVTKVELRWDT-MPBWFABASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


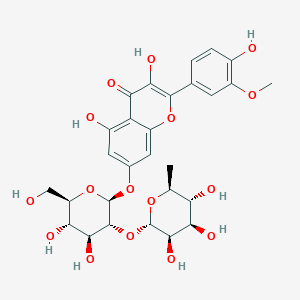

![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
